molecular formula C21H22BrNO4S B11937954 Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853331-36-9

Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11937954
CAS No.: 853331-36-9
M. Wt: 464.4 g/mol
InChI Key: AONKTMJWKMQBEI-UHFFFAOYSA-N
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Description

Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzothiophene moiety substituted with a bromine atom, and a diethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromine atom in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the benzothiophene ring.

Scientific Research Applications

Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
  • Ethyl 3-(3-bromo-1-benzothien-2-YL)-2-cyano-2-propenoate

Uniqueness

Diethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its diethyl ester functional group and bromine-substituted benzothiophene moiety distinguish it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

853331-36-9

Molecular Formula

C21H22BrNO4S

Molecular Weight

464.4 g/mol

IUPAC Name

diethyl 4-(3-bromo-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H22BrNO4S/c1-5-26-20(24)15-11(3)23-12(4)16(21(25)27-6-2)17(15)19-18(22)13-9-7-8-10-14(13)28-19/h7-10,17,23H,5-6H2,1-4H3

InChI Key

AONKTMJWKMQBEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C3=CC=CC=C3S2)Br)C(=O)OCC)C)C

Origin of Product

United States

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